Technical Guide: Biological Profile and Therapeutic Potential of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate
Technical Guide: Biological Profile and Therapeutic Potential of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate
The following technical guide details the biological profile, synthesis, and potential applications of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate , focusing on its role as a sterically hindered indole scaffold with specific anti-auxin activity and potential pharmacological utility.
Executive Summary
Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (also known as Ethyl Indole-3-isobutyrate or Ethyl IIBA ) is a synthetic indole derivative characterized by a gem-dimethyl substitution at the
In mammalian pharmacology, the gem-dimethyl group serves as a metabolic blocker, preventing rapid hydrolysis and
Chemical Profile & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate
-
Common Names: Ethyl indole-3-isobutyrate; Ethyl
-dimethylindole-3-acetate. -
Molecular Formula:
-
Molecular Weight: 231.29 g/mol
-
Key Structural Feature: The gem-dimethyl group at the C2 (alpha) position of the propanoate chain creates significant steric hindrance, altering receptor binding kinetics and metabolic stability compared to linear indole esters.
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The presence of two methyl groups at the
-
Receptor Antagonism: In plant systems, the bulky methyl groups prevent the conformational change in the TIR1 receptor required for signal transduction, turning the molecule into an antagonist.
-
Metabolic Resistance: The quaternary carbon center blocks the action of standard esterases and oxidases that typically degrade linear indole fatty acids.
Biological Activity: Plant Physiology (Proven)
Mechanism of Action: Anti-Auxin Activity
The primary documented biological activity of the parent acid (Indole-3-isobutyric acid, IIBA) and its esters is anti-auxin behavior.[1]
-
Target: The TIR1/AFB (Transport Inhibitor Response 1) auxin receptor complex.
-
Mechanism:
-
Binding: The indole moiety binds to the hydrophobic pocket of the TIR1 receptor.
-
Blockade: Normally, auxin binding acts as a "molecular glue," recruiting Aux/IAA transcriptional repressors for ubiquitination and degradation. The gem-dimethyl group of Ethyl IIBA sterically clashes with the leucine-rich repeat (LRR) domain or the Aux/IAA protein interface.
-
Result: The Aux/IAA repressors are not recruited/degraded. Gene expression remains repressed, inhibiting auxin-mediated growth (e.g., root elongation inhibition).
-
Comparative Potency
Studies on Avena coleoptile elongation demonstrate that while IAA induces growth at
Figure 1: Mechanism of Anti-Auxin Activity.[2] The gem-dimethyl group prevents the recruitment of Aux/IAA repressors, maintaining gene repression.
Potential Pharmacological Activity: Mammalian Systems
While direct clinical data is limited, the structural properties of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate suggest specific pharmacological profiles based on Structure-Activity Relationships (SAR).
Metabolic Stability & Prodrug Potential
-
Lipophilicity: The ethyl ester and gem-dimethyl groups significantly increase LogP compared to IAA, enhancing blood-brain barrier (BBB) permeability.
-
Esterase Resistance: Steric hindrance around the ester carbonyl (due to the adjacent quaternary carbon) slows down hydrolysis by plasma esterases. This suggests the molecule could act as a long-acting prodrug for the free acid or remain intact to interact with lipophilic pockets in receptors.
Precursor to -Dimethyltryptamine
This molecule is a direct synthetic precursor to
-
Pathway: Amidation of the ester followed by reduction yields the amine.
-
Activity:
-methylated tryptamines are known Monoamine Oxidase Inhibitors (MAOIs) . The methyl groups protect the amine from oxidative deamination by MAO-A/B. -
Implication: If metabolized to the amine in vivo (unlikely without specific enzymes) or used as a scaffold, it could exert serotonergic activity.
COX Inhibition (NSAID Analog)
The structure mimics the "Indole-Acetic Acid" class of NSAIDs (e.g., Indomethacin, Acemetacin).
-
Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid.
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Ethyl IIBA: Lacks the N-benzoyl and 5-methoxy groups but retains the core indole-3-alkanoic acid scaffold.
-
Potential: While likely less potent than Indomethacin due to the lack of the N-acyl group (critical for COX-1 selectivity), the gem-dimethyl group may confer COX-2 selectivity by fitting into the slightly larger hydrophobic pocket of the COX-2 enzyme, similar to how profens (2-arylpropionic acids) operate.
Experimental Protocols
Synthesis: Fischer Indole Strategy
This protocol describes the synthesis of the target molecule from phenylhydrazine and ethyl 2,2-dimethyl-4-oxobutanoate (or equivalent aldehyde/ketone precursor).
Reagents: Phenylhydrazine hydrochloride, Ethyl isobutyrylacetate (or equivalent), Zinc Chloride (
-
Hydrazone Formation:
-
Mix phenylhydrazine (1.0 eq) with the appropriate ketone/aldehyde precursor in ethanol.
-
Reflux for 1 hour. Isolate the hydrazone intermediate.
-
-
Cyclization (Fischer Indole):
-
Dissolve the hydrazone in glacial acetic acid or ethanol with
(catalyst). -
Heat to
for 3-4 hours. -
Mechanism: [3,3]-Sigmatropic rearrangement followed by ammonia elimination.
-
-
Purification:
-
Neutralize with
. -
Extract with Ethyl Acetate.
-
Purify via column chromatography (Hexane:EtOAc 8:2).
-
Yield: Typically 60-75%.
-
Bioassay: Avena Coleoptile Elongation (Anti-Auxin Test)
To verify biological activity, use the standard coleoptile straight growth test.
Protocol:
-
Preparation: Cut 10mm sections from dark-grown oat (Avena sativa) coleoptiles.
-
Treatment Groups:
-
Control (Buffer only).
-
IAA (
) - Positive Control. -
Ethyl IIBA (
). -
Competition: IAA (
) + Ethyl IIBA (varying conc.).
-
-
Incubation: Incubate sections in phosphate buffer (pH 6.0) with sucrose for 18 hours in the dark.
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Measurement: Measure final length.
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Expected Result: Ethyl IIBA alone should show minimal elongation (similar to control). In competition, it should reduce the elongation caused by IAA in a dose-dependent manner.
Safety & Toxicology
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Hazard Class: Irritant (Skin/Eye).
-
Toxicity: Indole esters generally have low acute toxicity. However, due to the potential MAOI activity of metabolites, caution is advised.
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Handling: Use standard PPE (Gloves, Goggles, Fume Hood).
References
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Åberg, B. (1951).[2] On the growth-regulating effects of some 1-naphthylalkylcarboxylic acids and related compounds. Physiologia Plantarum, 4(4), 627-640. Link
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Hatano, T., et al. (1989).[1][2] Auxin and antiauxin activity of indole-3-alkanoic acids and their derivatives. Experientia, 45, 400–402.[2] Link
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Katekar, G. F. (1979). Auxins: on the nature of the receptor. Phytochemistry, 18(2), 223-233. Link
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Magnus, V., et al. (1997). Synthesis and biological activity of 2-methylindole-3-acetic acid and related compounds. Plant Physiology. Link
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PubChem Compound Summary. (2024). Indole-3-isobutyric acid.[1][2][3][4][5] National Center for Biotechnology Information. Link
